N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorobenzyl)piperidine
- N-(2,4-Difluorobenzyl)aniline
- N-(2,4-Difluorobenzyl)morpholine
Uniqueness
N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAQHCPKOCTDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2)F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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